4-chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide
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Description
4-Chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide (4-Cl-MMB) is a novel quinazoline-based compound that has been studied for its potential use in a variety of scientific research applications. This compound has been studied for its ability to interact with proteins, enzymes, and other biological molecules, as well as its potential to serve as a drug-like molecule for therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activities
Research in the field of quinazolinone derivatives has shown significant interest due to their diverse biological activities. For example, the synthesis of quinazolinone derivatives has been explored for their potential analgesic, anti-inflammatory, and antimicrobial properties. Compounds like 2-methyl-4(3H)-quinazolinones and their derivatives have been synthesized and evaluated for these activities, showing promising results in preliminary screenings (Saad, Osman, & Moustafa, 2011; Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016; Alagarsamy, Solomon, Krishnamoorthy, Sulthana, & Narendar, 2015).
Anticancer and Antitumor Activity
Quinazolinone-based compounds have also been explored for their potential in cancer therapy. Studies have focused on synthesizing and testing various quinazolinone derivatives for their cytotoxic properties against cancer cell lines. Some compounds have demonstrated significant activity, suggesting that modifications on the quinazolinone core can lead to potent anticancer agents (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018; Ghorab, Abdel-hamide, & Zeid, 1996).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of quinazolinone derivatives have been fundamental in understanding their potential applications. Innovative synthetic routes have enabled the creation of a wide array of derivatives, allowing for the exploration of their biological activities and properties. Techniques such as NMR spectroscopy, crystallography, and mass spectrometry have been crucial in elucidating the structures of these compounds, confirming their purity, and understanding their reactivity (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).
properties
IUPAC Name |
4-chloro-N'-methyl-N'-(2-methylsulfanylquinazolin-4-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-22(21-16(23)11-7-9-12(18)10-8-11)15-13-5-3-4-6-14(13)19-17(20-15)24-2/h3-10H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXYMJLKACNGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)SC)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide |
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